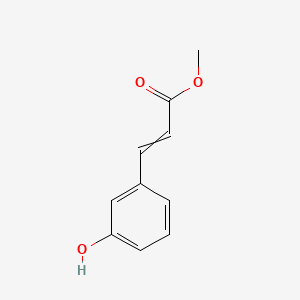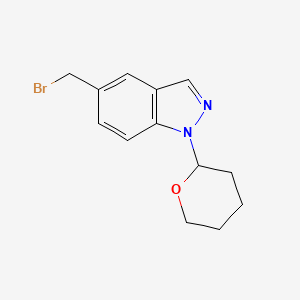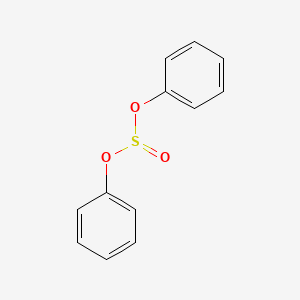![molecular formula C12H24OSi B8772240 rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 CAS No. 66792-28-7](/img/structure/B8772240.png)
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 is a specialized organosilicon compound. It is known for its unique structural properties, which include a silicon atom bonded to three methyl groups and an alkoxy group containing a propynyl and pentyl chain. This compound is often used in organic synthesis and materials science due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol under basic conditions. The reaction can be represented as follows:
R-OH+Cl-Si(CH3)3→R-O-Si(CH3)3+HCl
In this case, the alcohol used would be 1-methyl-1-(2-propynyl)pentanol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency.
化学反应分析
Types of Reactions
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the alkoxy group to an alkyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alkylsilanes.
Substitution: Halosilanes.
科学研究应用
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its ability to enhance surface properties.
作用机制
The mechanism of action of rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 involves its ability to form strong bonds with various substrates. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
相似化合物的比较
Similar Compounds
Trimethylsilyl chloride: Used in similar substitution reactions but lacks the alkoxy group.
Trimethylsilyl acetylene: Contains a similar silicon-carbon bond but with an acetylene group instead of the propynyl and pentyl chain.
Trimethylsilyl ether: Similar in structure but with different alkoxy groups.
Uniqueness
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 is unique due to its specific alkoxy group, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise control over chemical reactivity and stability.
属性
CAS 编号 |
66792-28-7 |
|---|---|
分子式 |
C12H24OSi |
分子量 |
212.40 g/mol |
IUPAC 名称 |
trimethyl(4-methyloct-1-yn-4-yloxy)silane |
InChI |
InChI=1S/C12H24OSi/c1-7-9-11-12(3,10-8-2)13-14(4,5)6/h2H,7,9-11H2,1,3-6H3 |
InChI 键 |
CUIZMOBTKIYAAO-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)(CC#C)O[Si](C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Indol-2-one, 5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-1,3-dihydro-](/img/structure/B8772164.png)
![Benzyl (7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate](/img/structure/B8772169.png)

![2,2-Bis[(4-methylphenyl)sulfonyloxymethyl]butyl 4-methylbenzenesulfonate](/img/structure/B8772186.png)
![Acetamide, N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B8772201.png)


![ETHYL 2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOACETATE](/img/structure/B8772207.png)





